N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide
Overview
Description
N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide, also known as DMBA-Ethoxy, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves several steps. In
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned earlier. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide in lab experiments is its high purity and yield. This makes it easier to obtain and use in experiments. Additionally, its anti-cancer properties make it a potential candidate for cancer research. However, one of the limitations of using N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide is its limited solubility in water. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, more studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide. This will help in the development of new therapeutic applications for this compound. Finally, more studies are needed to explore the potential use of N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide in the treatment of various diseases.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide has been studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest is cancer research. Studies have shown that N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-ethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-23-15-7-5-6-14(11-15)18(20)19-12-13-8-9-16(21-2)17(10-13)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMMQLWFZIBAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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